

# Unveiling the Molecular Architecture of 11,13-Dihydroivalin: A Technical Guide

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## Compound of Interest

Compound Name: 11,13-Dihydroivalin

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This in-depth technical guide provides a comprehensive overview of the structure elucidation of **11,13-Dihydroivalin**, a sesquiterpene lactone of scientific interest. This document details the spectroscopic data and experimental methodologies that have been pivotal in defining its molecular structure, offering a valuable resource for researchers in natural product chemistry, medicinal chemistry, and drug development.

## Spectroscopic Data Summary

The structural framework of **11,13-Dihydroivalin** has been primarily established through the application of nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry. The following tables summarize the key quantitative data obtained from  $^1\text{H}$  and  $^{13}\text{C}$  NMR spectroscopy, which are fundamental to the assignment of its chemical structure.

Table 1:  $^1\text{H}$  NMR Spectroscopic Data for **11,13-Dihydroivalin**

Proton	Chemical Shift ( $\delta$ , ppm)	Multiplicity	Coupling Constant (J, Hz)
H-1	5.14	dd	4, 7
H-5	2.75	d	-
H-6	3.56	dd	9
C <sub>13</sub> -H <sub>3</sub>	2.19	s	-
C <sub>14</sub> -H <sub>3</sub>	1.65	s	-
C <sub>15</sub> -H <sub>3</sub>	1.27	s	-

Table 2: <sup>13</sup>C NMR Spectroscopic Data for **11,13-Dihydroivalin** and Related Compounds

Carbon	11,13-Dihydroparthenolide (4)	11 $\alpha$ -Hydroxy-dihydroparthenolide (5)	11 $\beta$ -Hydroxy-dihydroparthenolide (6)	Nor-sesquiterpene ketone (13)
1	125.7	125.8	125.9	80.1
2	31.8	31.7	31.6	37.8
3	39.4	39.5	39.4	34.2
4	139.7	139.6	139.7	139.8
5	51.2	51.3	51.2	50.8
6	82.3	82.4	82.3	78.9
7	48.1	48.2	48.1	54.3
8	27.9	28.0	27.9	28.1
9	36.1	36.2	36.1	36.2
10	133.4	133.5	133.4	133.5
11	41.5	70.9	70.8	209.1
12	178.9	179.1	179.0	176.1
13	12.9	10.1	10.2	29.8
14	16.8	16.7	16.8	16.9
15	17.5	17.6	17.5	17.6

Note: Data for related compounds are provided for comparative analysis. The data for the nor-sesquiterpene ketone (13) is particularly relevant as it shares a similar core structure.[\[1\]](#)

## Experimental Protocols

The elucidation of the structure of **11,13-Dihydroivalin** and related sesquiterpene lactones involves a series of key experiments. The following sections provide a detailed methodology for these essential procedures.

## Nuclear Magnetic Resonance (NMR) Spectroscopy

High-resolution NMR spectroscopy is the cornerstone for determining the connectivity and stereochemistry of **11,13-Dihydroivalin**.

- **Instrumentation:**  $^1\text{H}$  and  $^{13}\text{C}$  NMR spectra are typically recorded on a Bruker-AC200 spectrometer or an equivalent instrument.
- **Sample Preparation:** Samples are dissolved in deuterated chloroform ( $\text{CDCl}_3$ ) with tetramethylsilane (TMS) used as an internal standard for chemical shift referencing.
- **$^1\text{H}$  NMR Spectroscopy:** Standard proton NMR spectra are acquired to determine the chemical shifts, multiplicities (singlet, doublet, triplet, etc.), and coupling constants of the hydrogen atoms in the molecule. These parameters provide information about the electronic environment and neighboring protons for each hydrogen nucleus.
- **$^{13}\text{C}$  NMR Spectroscopy:** Carbon-13 NMR spectra are recorded to identify the number of unique carbon atoms and their chemical environments. Techniques such as Distortionless Enhancement by Polarization Transfer (DEPT) can be employed to differentiate between methyl ( $\text{CH}_3$ ), methylene ( $\text{CH}_2$ ), methine ( $\text{CH}$ ), and quaternary carbons.
- **2D NMR Experiments:** To establish the connectivity between protons and carbons, a suite of two-dimensional NMR experiments are utilized:
  - **COSY (Correlation Spectroscopy):** Identifies proton-proton couplings, revealing which protons are adjacent to each other in the molecular structure.
  - **HSQC (Heteronuclear Single Quantum Coherence):** Correlates directly bonded proton and carbon atoms.
  - **HMBC (Heteronuclear Multiple Bond Correlation):** Establishes long-range correlations between protons and carbons (typically over two to three bonds), which is crucial for assembling the carbon skeleton.

## Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and elemental composition of the compound.

- Instrumentation: A Hewlett-Packard HP5985 spectrometer or a similar instrument is used to obtain mass spectra.
- Analysis: The mass spectrum of the parent molecule reveals its molecular weight. High-resolution mass spectrometry (HRMS) can provide the exact mass, which allows for the determination of the molecular formula. Fragmentation patterns observed in the mass spectrum can offer additional structural clues. For a related nor-sesquiterpene ketone, a molecular ion peak ( $M^+$ ) was observed at  $m/z$  238.<sup>[1]</sup>

## Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in the molecule.

- Instrumentation: IR spectra are recorded on a Perkin-Elmer 257 or 1760x spectrometer.
- Sample Preparation: Samples are typically analyzed as a thin film on sodium chloride (NaCl) plates.
- Analysis: The presence of characteristic absorption bands in the IR spectrum indicates specific functional groups. For instance, a broad absorption signal around  $3400\text{ cm}^{-1}$  is indicative of a hydroxyl group (-OH), while a strong absorption near  $1760\text{ cm}^{-1}$  is characteristic of a  $\gamma$ -lactone carbonyl group.<sup>[1]</sup>

## Visualizing the Elucidation Pathway and Molecular Structure

The following diagrams, generated using the DOT language, illustrate the logical workflow of the structure elucidation process and the chemical structure of **11,13-Dihydroivalin**.



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Workflow for the structure elucidation of **11,13-Dihydroivalin**.

Structural relationship between Ivalin and **11,13-Dihydroivalin**.

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## References

- 1. researchgate.net [researchgate.net]
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